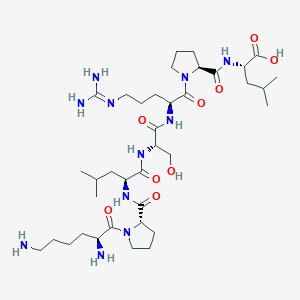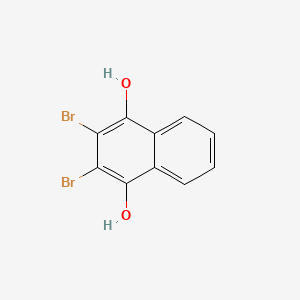![molecular formula C11H22NO3P B12542287 Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate CAS No. 653593-89-6](/img/structure/B12542287.png)
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate is an organophosphorus compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with a suitable bicyclic amine precursor under controlled conditions. The reaction typically requires a catalyst and proceeds through a series of intermediate steps to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, with specific solvents and temperatures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.
Applications De Recherche Scientifique
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of covalent bonds with active site residues, leading to inhibition or activation of the target protein. The pathways involved in these processes are complex and depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (2-aminoethyl)phosphonate: Similar in structure but with a different bicyclic framework.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Uniqueness
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate is unique due to its specific bicyclic structure and the presence of both amino and phosphonate groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
653593-89-6 |
|---|---|
Formule moléculaire |
C11H22NO3P |
Poids moléculaire |
247.27 g/mol |
Nom IUPAC |
2-diethoxyphosphorylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H22NO3P/c1-3-14-16(13,15-4-2)11(12)8-9-5-6-10(11)7-9/h9-10H,3-8,12H2,1-2H3 |
Clé InChI |
GBWAODJXQFBHOK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1(CC2CCC1C2)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)



![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)

![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)

![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
